molecular formula C21H18N2O4 B2701212 2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896839-74-0

2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2701212
CAS No.: 896839-74-0
M. Wt: 362.385
InChI Key: NSCMXXDVNNCWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromenopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound combines a chromene moiety with a pyrimidine ring, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Pyrimidine Ring: The chromene intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as NaH or KOtBu.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .

Mechanism of Action

The mechanism of action of 2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, blocking their activity and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methyl-5-phenyl-5H-benzo[h]chromeno[2,3-d]pyrimidine: Similar structure but with a chloro and methyl group instead of isopropyl and methoxy.

    3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine: Contains amino and hydroxy groups, offering different reactivity and biological activity.

Uniqueness

2-Isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl and methoxy groups enhance its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.

Properties

IUPAC Name

8-methoxy-3-phenyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-12(2)19-22-20-17(21(25)23(19)13-7-5-4-6-8-13)18(24)15-10-9-14(26-3)11-16(15)27-20/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCMXXDVNNCWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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